molecular formula C11H13N3S B10805787 4-benzyl-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole

4-benzyl-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole

Cat. No.: B10805787
M. Wt: 219.31 g/mol
InChI Key: UXBLCVKMUWBVQR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-347243 involves several steps, typically starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. Industrial production methods for WAY-347243 are not widely documented, but they likely involve large-scale organic synthesis processes that ensure high purity and yield .

Chemical Reactions Analysis

WAY-347243 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WAY-347243 has several scientific research applications, including:

Mechanism of Action

WAY-347243 exerts its effects by inhibiting the enzyme shikimate kinase, which is essential for the biosynthesis of aromatic amino acids in Mycobacterium tuberculosis. By blocking this enzyme, WAY-347243 disrupts the metabolic pathways of the bacteria, leading to its death. The molecular targets and pathways involved include the shikimate pathway, which is crucial for the survival and proliferation of the bacteria .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

4-benzyl-3-methyl-5-methylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C11H13N3S/c1-9-12-13-11(15-2)14(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

UXBLCVKMUWBVQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1CC2=CC=CC=C2)SC

Origin of Product

United States

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